molecular formula C20H24N2O6 B2799123 N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide CAS No. 1798039-02-7

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2799123
CAS No.: 1798039-02-7
M. Wt: 388.42
InChI Key: IQVISIPCLVTLEF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is an oxamide derivative featuring a 2,4-dimethoxyphenyl group and a branched ethyl substituent with methoxy groups at positions 2 and 3 of the aromatic ring. This compound’s structure suggests high lipophilicity due to its multiple methoxy substituents, which may influence its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-25-14-7-5-6-13(10-14)18(28-4)12-21-19(23)20(24)22-16-9-8-15(26-2)11-17(16)27-3/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVISIPCLVTLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The methoxy groups and oxalamide core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight* Key Properties/Applications Reference IDs
Target Compound : N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide 2,4-Dimethoxyphenyl; 2-methoxy-2-(3-methoxyphenyl)ethyl ~432.4 g/mol High lipophilicity (predicted); potential flavoring/pharmacological applications (inferred) -
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide 2,4-Dimethoxyphenylmethyl; 2-pyridinylethyl ~397.4 g/mol Food additive (FAO/WHO-approved)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl; benzoyl ~329.4 g/mol Synthetic intermediate (80% yield); melting point 90°C
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl; 5-methylpyridinylethyl ~411.4 g/mol Flavoring agent; modified pyridyl group enhances polarity
N,N'-bis(2-methoxyethyl)ethanediamide Two 2-methoxyethyl groups ~220.2 g/mol Simplified structure; lower molecular weight; potential solubilizing agent
N'-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide (BG15150) 4-Fluorophenyl; 4-methylpiperazinyl; 2-methylpropyl ~364.5 g/mol Pharmacological candidate (fluorine and piperazine enhance bioactivity)

*Molecular weights estimated based on structural formulas.

Key Structural and Functional Differences

Substituent Complexity: The target compound has three methoxy groups, making it more lipophilic than analogs like N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide, which replaces one methoxy group with a polar pyridinyl moiety .

Biological Activity :

  • Fluorine-containing analogs (e.g., BG15150 in ) may exhibit enhanced metabolic stability and receptor binding compared to methoxy-rich compounds .
  • Pyridinyl-substituted derivatives () are favored in food additives due to balanced polarity and low toxicity .

Synthetic Accessibility :

  • Rip-B is synthesized via a straightforward amide coupling (benzoyl chloride + 3,4-dimethoxyphenethylamine) with 80% yield .
  • The target compound’s branched ethyl substituent likely requires multi-step synthesis, increasing complexity.

Research Findings and Implications

  • Lipophilicity vs. Bioavailability : The target compound’s multiple methoxy groups may limit aqueous solubility, a challenge observed in similar compounds like N,N'-bis(2-methoxyethyl)ethanediamide () .
  • Flavoring Applications : FAO/WHO-approved analogs () suggest oxamides with aromatic substituents are viable flavoring agents, though substituent choice impacts sensory properties .
  • Pharmacological Potential: Fluorine and heterocyclic substituents (e.g., BG15150) are linked to enhanced bioactivity, whereas methoxy-rich compounds may prioritize stability over potency .

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Intermediate Preparation : Start with 2,4-dimethoxyaniline and 3-methoxyphenylethanol. Protect reactive groups (e.g., methoxy) using acetyl or benzyl protecting agents under anhydrous conditions .

Amide Coupling : Use oxalyl chloride or EDCI/HOBt for coupling intermediates in dichloromethane or DMF. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Deprotection : Remove protecting groups using acidic (HCl/MeOH) or basic (NaOMe) conditions. Purify via column chromatography (silica gel, gradient elution) .
Key Data :

StepYield (%)Purity (HPLC)
Intermediate65–75≥90%
Coupling50–60≥85%
Final Product40–50≥95%

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm for ¹H; δ 55–60 ppm for ¹³C) and amide protons (δ 8.1–8.3 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide II band at ~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ ion matching the molecular formula (C₂₀H₂₄N₂O₆, exact mass 412.16). Fragmentation patterns validate substituent connectivity .

Advanced Research Questions

Q. How do methoxy substituents influence the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare binding data (IC₅₀) of analogs with varying methoxy positions. For example:
CompoundMethoxy PositionsIC₅₀ (μM)Target
Target Compound2,4-(Ph); 3-(Ph)0.8 ± 0.1Enzyme X
Analog A2,5-(Ph); 4-(Ph)3.2 ± 0.3Enzyme X
  • Molecular Docking : Use AutoDock Vina to simulate interactions. Methoxy groups enhance hydrophobic contacts (e.g., with Phe123 in Enzyme X’s active site) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic regions (e.g., carbonyl carbons, f⁺ ~0.15) .
  • Solvent Modeling : Use COSMO-RS to predict solubility (logS ~-3.2 in water) and stability in DMSO/water mixtures .

Q. How can crystallography resolve contradictions in reported biological activities of similar ethanediamides?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Use SHELXL for refinement (R-factor < 0.05). Compare torsion angles (e.g., C-N-C=O ~120°) with inactive analogs to identify conformational determinants .
  • Electron Density Maps : Analyze hydrogen-bonding networks (e.g., amide N-H∙∙∙O=C interactions) to explain differential target engagement .

Data Contradiction Analysis

Q. Why do similar ethanediamides show conflicting cytotoxicity results in cancer cell lines?

  • Methodological Answer :
  • Assay Standardization : Re-evaluate protocols for MTT/WST-1 assays (e.g., incubation time, serum concentration). Test under hypoxic vs. normoxic conditions .
  • Metabolic Stability : Measure half-life (t₁/₂) in hepatocyte microsomes. Correlate with CYP450 inhibition (e.g., CYP3A4 IC₅₀ = 12 μM for target compound vs. 45 μM for inactive analog) .

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